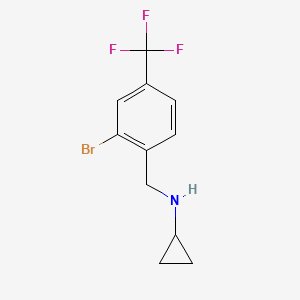
5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol is a heterocyclic organic compound belonging to the naphthyridine family This compound features a fused ring structure consisting of a pyridine ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,5-diaminonaphthalene derivatives with suitable carbonyl compounds in the presence of a catalyst. The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are often used as intermediates in further chemical synthesis.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in synthetic methodologies.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its structural features can interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. These properties make it a candidate for the development of new drugs.
Industry: In material science, this compound can be used in the design of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism by which 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but often include binding to active sites or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-ol
1,5-Naphthyridin-2-ol
1,6-Naphthyridin-2-ol
Uniqueness: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it suitable for distinct applications.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,5-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h3-4,9H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHHOZWJORYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)




![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)



![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)

![1-Benzo[1,3]dioxol-4-ylethanol](/img/structure/B8012730.png)
